[4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](3-chlorophenyl)methanone
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Overview
Description
4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a bromohydroxybenzyl group and a chlorophenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:
Formation of the Bromohydroxybenzyl Intermediate: This step involves the bromination of 2-hydroxybenzyl alcohol using bromine in the presence of a suitable solvent like acetic acid.
Piperazine Substitution: The bromohydroxybenzyl intermediate is then reacted with piperazine in a solvent such as ethanol under reflux conditions to form the [4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINE] intermediate.
Formation of the Final Compound: The final step involves the reaction of the [4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINE] intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: is similar to other piperazine derivatives with substituted benzyl and benzoyl groups.
4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: Similar structure but with a methyl group instead of a chlorine atom.
4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: Similar structure but with the chlorine atom in a different position.
Uniqueness
The uniqueness of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the hydroxyl group, provides a unique combination of functional groups that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C18H18BrClN2O2 |
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Molecular Weight |
409.7 g/mol |
IUPAC Name |
[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18BrClN2O2/c19-15-4-5-17(23)14(10-15)12-21-6-8-22(9-7-21)18(24)13-2-1-3-16(20)11-13/h1-5,10-11,23H,6-9,12H2 |
InChI Key |
FCRLKXCNUXGKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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